2-ethyl-N-propylaniline

Catalog No.
S12917689
CAS No.
M.F
C11H17N
M. Wt
163.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-ethyl-N-propylaniline

Product Name

2-ethyl-N-propylaniline

IUPAC Name

2-ethyl-N-propylaniline

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

InChI

InChI=1S/C11H17N/c1-3-9-12-11-8-6-5-7-10(11)4-2/h5-8,12H,3-4,9H2,1-2H3

InChI Key

HRECXDAXWNCBBP-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=CC=C1CC

2-Ethyl-N-propylaniline is an organic compound classified as an aromatic amine. Its molecular formula is C12H17NC_{12}H_{17}N, and it consists of an ethyl group and a propyl group attached to the nitrogen atom of an aniline structure. This compound is characterized by its hydrophobic nature due to the presence of the alkyl groups, which influence its solubility and reactivity in various chemical environments. The presence of both ethyl and propyl substituents provides unique steric and electronic properties, making it a subject of interest in synthetic organic chemistry.

  • Oxidation: This compound can be oxidized to form corresponding quinone derivatives, which are significant in various chemical syntheses.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions due to the electron-donating nature of the alkyl groups.
  • Reduction: The nitro group in its precursors can be reduced to yield the amine structure.

Common reagents used in these reactions include potassium permanganate for oxidation and hydrogen gas with palladium on carbon for reduction.

Research indicates that 2-ethyl-N-propylaniline exhibits biological activity, particularly in pharmacological contexts. Compounds with similar structures have been investigated for their potential as anti-inflammatory agents, analgesics, and other therapeutic applications. The specific interactions of 2-ethyl-N-propylaniline with biological targets remain a topic for further investigation, but preliminary studies suggest that its unique structure may influence its biological properties.

The synthesis of 2-ethyl-N-propylaniline can be achieved through various methods:

  • Alkylation of Aniline: Aniline can be alkylated using ethyl bromide and propyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. This method typically involves heating under reflux conditions.
  • Reduction of Nitro Compounds: Starting from nitro derivatives, such as 2-nitro-N-propylaniline, reduction using hydrogen gas in the presence of a catalyst like palladium can yield the desired amine.
  • Catalytic Hydrogenation: Utilizing catalysts to facilitate the hydrogenation process can also provide efficient pathways for synthesizing this compound from suitable precursors.

2-Ethyl-N-propylaniline finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals.
  • Polymer Chemistry: This compound can be used to modify polymer properties or as a curing agent in resin formulations.
  • Research: Due to its unique structure, it is often used in studies related to reaction mechanisms and material properties.

Interaction studies involving 2-ethyl-N-propylaniline focus on its reactivity with different electrophiles and nucleophiles. The presence of both ethyl and propyl groups affects its interaction profile, making it a valuable compound for exploring reaction conditions and pathways in organic synthesis. Additionally, studies on its biological interactions are essential for understanding its potential therapeutic uses.

Several compounds share structural similarities with 2-ethyl-N-propylaniline. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-EthylanilineEthyl group on the second carbonLacks propyl group; less sterically hindered
N-Ethyl-N-propanamineEthyl and propyl groups on nitrogenDifferent nitrogen substitution pattern
N-Propyl-2-methoxyanilinePropyl group on nitrogen; methoxy on ringMethoxy group alters reactivity significantly
N-PropylanilinePropyl group on nitrogenNo ethyl substitution; simpler structure

Uniqueness

2-Ethyl-N-propylaniline's uniqueness lies in the combination of both ethyl and propyl groups attached to the nitrogen atom, which enhances its hydrophobicity and alters its reactivity compared to other similar compounds. This structural configuration allows it to participate effectively in various organic reactions while providing distinct physical properties that are beneficial for specific applications in organic synthesis and materials science.

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

163.136099547 g/mol

Monoisotopic Mass

163.136099547 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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